molecular formula C24H26Cl2O2Si B8541835 2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol CAS No. 920509-71-3

2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol

Cat. No.: B8541835
CAS No.: 920509-71-3
M. Wt: 445.4 g/mol
InChI Key: RMBHVVHRRCKGLX-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol is a complex organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is notable for its stability and resistance to acidic hydrolysis, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol typically involves the protection of hydroxyl groups using TBDPS chloride in the presence of a mild base such as 2,6-lutidine or pyridine. The reaction is often catalyzed by agents like DMAP or imidazole . The process follows the order of reactivity: primary > secondary > tertiary hydroxyl groups, allowing selective protection.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: KMnO4, OsO4.

    Reducing agents: NaBH4, LiAlH4.

    Nucleophiles: RLi, RMgX.

    Electrophiles: RCOCl, RCHO.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol is used in various scientific research applications:

Mechanism of Action

The mechanism of action for 2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol primarily involves its role as a protecting group. The TBDPS group increases the compound’s resistance to acidic hydrolysis and nucleophilic attack, allowing selective reactions to occur on other parts of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ethers. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial .

Properties

CAS No.

920509-71-3

Molecular Formula

C24H26Cl2O2Si

Molecular Weight

445.4 g/mol

IUPAC Name

4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]-2,6-dichlorophenol

InChI

InChI=1S/C24H26Cl2O2Si/c1-24(2,3)29(19-10-6-4-7-11-19,20-12-8-5-9-13-20)28-15-14-18-16-21(25)23(27)22(26)17-18/h4-13,16-17,27H,14-15H2,1-3H3

InChI Key

RMBHVVHRRCKGLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3=CC(=C(C(=C3)Cl)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,6-dichloro-4-(2-hydroxy-ethyl)-phenol (16) (2.0 g, 9.66 mmol) in methylene chloride (20 mL) at 25° C. was treated with triethylamine (1.35 mL, 9.66 mmol) and tert-butyl diphenylsilylchloride (2.48 mL, 9.66 mmol). The reaction was stirred at 25° C. for 18 h. At this time, the reaction was diluted with methylene chloride. The organics were washed with a 1N aqueous hydrochloric acid solution, water, and a saturated aqueous sodium chloride solution, dried with magnesium sulfate, filtered and concentrated under vacuum. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 95:5 petroleum ether/ethyl acetate) afforded 4-[2-(tert-butyl-diphenyl-silanyloxy)-ethyl]-2,6-dichloro-phenol (70) (2.60 g, 60%) as a pale yellow oil; HRMS m/e calcd for C24H26Cl2O2Si (M+Na)+ 467.0971, found 467.0977. Exact Mass=444.1079; Molecular Weight=445.47.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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